N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a trifluoroethyl group, and a piperidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: This step often involves nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Piperidine: The final step involves coupling the pyrrolidinone intermediate with a piperidine derivative, often using amide bond formation techniques such as peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide
- N’-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate
Uniqueness
N’-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoroethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O3/c1-14-4-5-16(11-17(14)28-8-2-3-18(28)29)26-20(31)19(30)25-12-15-6-9-27(10-7-15)13-21(22,23)24/h4-5,11,15H,2-3,6-10,12-13H2,1H3,(H,25,30)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBIWDKHNLCRKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC(F)(F)F)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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